4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide
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Overview
Description
4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzenesulfonamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the methoxyphenyl and benzenesulfonamide groups. One common synthetic route involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-methoxyphenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antitumor, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-methoxyphenyl)methylideneamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
- 4-amino-N-(4-methoxyphenyl)benzenesulfonamide
- Benzene sulfonamide pyrazole thio-oxadiazole hybrid
Uniqueness
4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and sulfanyl group contribute to its reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
523990-78-5 |
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Molecular Formula |
C15H14N4O3S2 |
Molecular Weight |
362.4g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H14N4O3S2/c1-22-12-6-2-10(3-7-12)14-17-18-15(23)19(14)11-4-8-13(9-5-11)24(16,20)21/h2-9H,1H3,(H,18,23)(H2,16,20,21) |
InChI Key |
JQLSHAWXMXDQLE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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